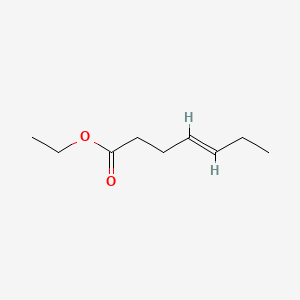

Ethyl (E)-hept-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-hept-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITGIBUELGTBSG-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313975 | |

| Record name | Ethyl (4E)-4-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-70-4 | |

| Record name | Ethyl (4E)-4-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-heptenoate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4E)-4-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (E)-hept-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-HEPTENOATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OTH5WMU7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biosynthetic Pathways

Early Detections and Stereoisomeric Revisions in Biological Matrices

Initial identifications of heptenoate esters in natural sources have undergone significant revision as analytical techniques and stereochemical knowledge have advanced.

A notable instance of stereochemical reassessment involves the volatile compounds of cantaloupe (Cucumis melo). A compound was once tentatively identified as ethyl (E)-hept-4-enoate beilstein-journals.org. However, subsequent analysis and comparison of retention indices have led researchers to propose that this identification requires correction. It is now suggested that the compound found in cantaloupe is more likely ethyl (Z)-hept-4-enoate, as the E-isomer would be expected to elute significantly later under the chromatographic conditions used beilstein-journals.org. This highlights the challenges in definitive stereoisomer identification in complex natural mixtures.

In contrast to the ambiguity in plants, the presence of the Z-isomer is well-established in the fungal kingdom. Ethyl (Z)-hept-4-enoate has been unambiguously identified as a volatile metabolite produced by the fungus Aspergillus clavatus. This confirmation was achieved through the synthesis of an authentic reference standard, which matched the natural product beilstein-journals.org. Similarly, this unsaturated ester has been identified in the volatile profile of another ascomycete, Neurospora crassa beilstein-journals.org.

The table below summarizes the occurrence and stereochemistry of ethyl hept-4-enoate in different organisms based on current findings.

| Organism | Compound Tentatively or Confirmedly Identified | Status |

| Cucumis melo (Cantaloupe) | This compound | Tentative, likely requires correction to the (Z)-isomer beilstein-journals.org |

| Aspergillus clavatus | Ethyl (Z)-hept-4-enoate | Confirmed beilstein-journals.org |

| Neurospora crassa | Ethyl (Z)-hept-4-enoate | Confirmed beilstein-journals.org |

Elucidation of Enzymatic Mechanisms in Fungal Biosynthesis

Research into fungal metabolomes has begun to shed light on the biochemical machinery responsible for the synthesis of esters like ethyl (Z)-hept-4-enoate.

In fungi such as Neurospora crassa, the formation of esters is linked to the activity of alcohol dehydrogenases (ADHs) beilstein-journals.org. These enzymes are a broad group that facilitate the interconversion between alcohols and aldehydes or ketones wikipedia.org. The proposed mechanism in N. crassa involves the oxidation of hemiacetals, formed from alcohols and aldehydes, to the corresponding esters, a reaction catalyzed by an ADH beilstein-journals.org. This enzymatic step is crucial for the final esterification process that yields compounds such as ethyl (Z)-hept-4-enoate.

The building blocks for ethyl (Z)-hept-4-enoate are derived from primary metabolic pathways. Esters are frequently biosynthesized from derivatives of branched-chain amino acids and fatty acids nih.govresearchgate.net. In many fermentative organisms, amino acid metabolism produces a variety of important aroma compounds, including alcohols and acids, which then serve as precursors for ester synthesis researchgate.netmdpi.com. For instance, branched-chain amino acids can be converted into α-keto acids, which are then transformed into the acyl-CoA and alcohol moieties that combine to form esters nih.gov. The heptenoate portion of the molecule likely originates from fatty acid metabolism, while the ethyl group is derived from ethanol (B145695).

The key components of the proposed biosynthetic pathway in fungi are outlined in the table below.

| Component | Role in Biosynthesis | Metabolic Origin |

| (Z)-hept-4-enoic acid | Acid moiety of the final ester | Fatty Acid Metabolism |

| Ethanol | Alcohol moiety of the final ester | Amino Acid / Sugar Metabolism |

| Alcohol Dehydrogenase (ADH) | Catalyzes the final esterification step | Enzyme |

Genetic Basis and Correlation with Encoded Terpene Synthases in Fungi

Fungi are prolific producers of a vast array of secondary metabolites, including terpenes and polyketides, and the genes responsible for their biosynthesis are often organized into biosynthetic gene clusters (BGCs) nih.govnih.gov. Terpenes, a large class of natural products, are synthesized by enzymes known as terpene synthases (TPSs) nih.gov. Research has shown that fungi possess a diverse array of TPS genes, some of which appear to have been acquired from bacteria via horizontal gene transfer, contributing to the vast chemical diversity of fungal terpenoids nih.gov.

Synthetic Methodologies for Ethyl E Hept 4 Enoate and Analogs

Total Synthesis Approaches for Stereospecific Access

The stereochemistry of the double bond in hept-4-enoate derivatives is crucial for their biological activity and sensory properties. Therefore, synthetic methods that provide stereospecific access to the desired (E)- or (Z)-isomers are of high value.

Esterification of (Z)-Hept-4-enoic Acid for Authentic Standard Generation

The unambiguous identification of volatile compounds from natural sources often requires the synthesis of authentic standards. In the case of ethyl (Z)-hept-4-enoate, which has been identified as a volatile metabolite from fungi such as Aspergillus clavatus, a straightforward method for its synthesis involves the direct esterification of (Z)-hept-4-enoic acid. beilstein-journals.orgbeilstein-journals.org This approach provides a reliable standard for comparison with the natural product, confirming its structure and stereochemistry. beilstein-journals.org The synthesis of the precursor, (Z)-hept-4-enoic acid, can be achieved through various established methods. chemsrc.com

It is noteworthy that a compound previously identified as ethyl (E)-hept-4-enoate from cantaloupe has been proposed to be the (Z)-isomer based on retention index data and comparison with a synthesized authentic standard of ethyl (Z)-hept-4-enoate. beilstein-journals.orgbeilstein-journals.org

Modified Knoevenagel Condensation for (E)-Alk-3-enoic Acid Esters

A highly efficient and stereoselective method for the synthesis of (E)-alk-3-enoic acids and their corresponding esters is the modified Knoevenagel condensation. psu.edursc.orgrsc.org This reaction involves the condensation of a straight-chain aldehyde with malonic acid or a monoester of malonic acid. psu.edursc.orgrsc.orgresearchgate.net

When an aldehyde is condensed with a monoester of malonic acid in the presence of piperidinium (B107235) acetate (B1210297) as a catalyst in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C, the corresponding ester of (E)-alk-3-enoic acid is produced in high yields (76–82%) and with good stereoselectivity (90–92%). psu.edursc.orgrsc.org This method provides a direct route to esters with the (E)-configuration, which can be adapted for the synthesis of this compound by selecting the appropriate starting aldehyde.

| Aldehyde | Malonic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Stereoselectivity (E:Z) |

| n-Octanal | Monoethyl malonate | Piperidinium acetate | DMSO/DMF | 100 | Ethyl (E)-dec-3-enoate | 76-82 | 90:10 - 92:8 |

| Straight-chain aldehyde | Malonic acid | Piperidinium acetate | DMSO/DMF | 100 | (E)-Alk-3-enoic acid | 85-90 | 98:2 - 99:1 |

Application of Julia-Kocienski Olefination in Hept-4-enoate Scaffold Construction

The Julia-Kocienski olefination is a powerful and versatile method for the stereoselective synthesis of alkenes, and it has been successfully applied to the construction of complex molecules containing the hept-4-enoate scaffold. lookchem.comresearchgate.netalfa-chemistry.com This reaction involves the coupling of a sulfone with an aldehyde or ketone to form an alkene, often with high (E)-selectivity. researchgate.netalfa-chemistry.com

A notable application of this methodology is the synthesis of (S,E)-2-(trimethylsilyl)ethyl 3-hydroxy-7-(tritylthio)hept-4-enoate. lookchem.comingentaconnect.com In this synthesis, an aldehyde was coupled with a sulfone using NaHMDS as the base, resulting in the desired product with a favorable E/Z ratio of 8:1. nih.gov This approach demonstrates the utility of the Julia-Kocienski olefination in creating complex, functionalized hept-4-enoate derivatives with control over the stereochemistry of the double bond. lookchem.comnih.gov The choice of the base and reaction conditions can significantly influence the stereochemical outcome of the olefination. nih.gov

Green Chemistry Principles in the Synthesis of Related Unsaturated Esters

The development of environmentally benign synthetic methods is a major focus in modern organic chemistry. For the synthesis of unsaturated esters, several green chemistry principles have been implemented, including the use of catalytic reactions and renewable resources.

Implementation of Cross-Metathesis Reactions

Olefin cross-metathesis has emerged as a powerful tool for the synthesis of unsaturated compounds, offering a more sustainable alternative to traditional methods. nih.govacs.orgbeilstein-journals.org This reaction, often catalyzed by ruthenium-based catalysts, allows for the efficient formation of new carbon-carbon double bonds. nih.govacs.org

Cross-metathesis of unsaturated fatty acid esters, which can be derived from renewable plant oils, with functionalized olefins like methyl acrylate (B77674) or eugenol (B1671780), provides a direct route to various valuable α,ω-bifunctional compounds and other unsaturated esters. nih.govacs.orgrsc.orgrsc.org These reactions can be performed under mild conditions and with low catalyst loadings, making them attractive from a green chemistry perspective. nih.govacs.org For instance, the cross-metathesis of methyl oleate (B1233923) with eugenol using a second-generation Grubbs catalyst proceeds with high conversion and selectivity in green solvents like ethanol (B145695). nih.govacs.org

Development of Efficient and Environmentally Benign Pathways

Beyond cross-metathesis, other strategies are being explored to develop greener pathways for the synthesis of unsaturated esters. One-pot Wittig reactions in aqueous media represent a significant advancement, providing a rapid and environmentally friendly method for synthesizing α,β-unsaturated carboxylic esters. tandfonline.comresearchgate.net This approach avoids the use of hazardous organic solvents, aligning with the principles of green chemistry.

Furthermore, the oxyfunctionalization of unsaturated fatty acid esters using molecular oxygen as the oxidizing agent presents an efficient and environmentally benign strategy. rsc.org This method allows for the direct synthesis of keto-fatty acid esters, which can be further functionalized to produce a variety of useful compounds. rsc.org The use of readily available and non-toxic reagents and catalysts is a key aspect of these green synthetic routes. tandfonline.comrsc.orgorganic-chemistry.org

Chemoenzymatic and Asymmetric Synthetic Strategies

The pursuit of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. For esters like this compound, chemoenzymatic and asymmetric strategies offer elegant and efficient routes to obtaining specific stereoisomers. These methods leverage the high selectivity of enzymes or chiral catalysts to control the stereochemical outcome of reactions, often under mild conditions.

Chemoenzymatic approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key transformations with high enantio- and regioselectivity. Lipases are among the most widely used enzymes for the synthesis and resolution of esters due to their broad substrate tolerance, stability in organic solvents, and commercial availability. Strategies involving lipases for the synthesis of unsaturated esters like this compound typically fall into two categories: kinetic resolution of a racemic mixture or direct enantioselective esterification.

Asymmetric synthesis, on the other hand, employs chiral catalysts or auxiliaries to introduce stereocenters in a predictable manner. For a molecule like this compound, which contains a double bond, asymmetric hydrogenation of a suitable precursor or stereoselective olefination reactions represent viable synthetic pathways. These methods are instrumental in accessing specific enantiomers or diastereomers that may be difficult to obtain through classical chemical methods.

One notable chemoenzymatic process involves the use of Coenzyme A (CoA) ligases for the synthesis of enoyl-CoA esters. This method is particularly valuable when the corresponding carboxylic acids, such as heptenoic acid, are not commercially available for activation via methods like the use of ethylchloroformate. nih.gov

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of a biocatalyst towards the enantiomers of a racemic substrate. In the context of esters, lipases are frequently employed to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. Alternatively, a racemic acid can be esterified, with the lipase (B570770) preferentially converting one enantiomer into the desired ester.

For instance, the enzymatic resolution of racemic β-amino esters has been successfully achieved using Candida antarctica lipase B (CALB). While not a direct analog of this compound, the principles of this methodology are broadly applicable. The following table illustrates the enzymatic resolution of various N-benzylated-β³-amino esters, highlighting the high enantioselectivity achievable with CALB.

Table 1: Enzymatic Resolution of N-Benzylated-β³-amino Esters using Candida antarctica Lipase B

| Substrate | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (ees, %) | Enantiomeric Excess of Product (eep, %) |

|---|---|---|---|---|

| rac-Methyl 3-(benzylamino)butanoate | 2-Methyl-2-butanol | 51 | 99 | 95 |

| rac-Methyl 3-(benzylamino)pentanoate | 2-Methyl-2-butanol | 51 | >99 | 97 |

| rac-Methyl 3-(benzylamino)hexanoate | 2-Methyl-2-butanol | 51 | >99 | 98 |

Data adapted from a study on the mechanochemical enzymatic resolution of N-benzylated-β³-amino esters. beilstein-journals.org

This approach could be hypothetically applied to a racemic mixture containing this compound, where a suitable lipase would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched ester.

Direct esterification of a carboxylic acid with an alcohol is another common application of lipases in organic synthesis. This method can be rendered asymmetric if a prochiral acid or alcohol is used, or if a racemic substrate is resolved through selective esterification. In the synthesis of simple alkyl esters, lipases can be used to drive the reaction under mild, solvent-free conditions, which aligns with the principles of green chemistry.

A study on the use of a chemically modified lipase from Thermomyces lanuginosus (cmLTL) for the synthesis of various hydrophobic esters demonstrated its efficacy in solvent-free systems. While this compound was not among the esters synthesized, the data for related compounds like heptyl heptanoate (B1214049) provide a strong indication of the potential for this methodology.

Table 2: Lipase-Catalyzed Synthesis of Hydrophobic Esters

| Ester | Enzyme Form | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Heptyl heptanoate | cmLTL | Solvent-free | >50 |

| Heptyl octanoate | cmLTL | Solvent-free | >50 |

| Heptyl decanoate | cmLTL | Solvent-free | >50 |

Data adapted from a comparative study of native, immobilized, and chemically modified lipase from Thermomyces lanuginosus. nih.gov

The esterification of heptanoic acid with ethanol in a miniemulsion system has also been explored using various lipases. mdpi.com Although the yields were modest for shorter chain acids with ethanol, this approach highlights the diverse reaction environments in which enzymatic esterification can be performed. mdpi.com

Asymmetric hydrogenation is a powerful tool for the stereoselective reduction of prochiral olefins, ketones, and imines. In the context of synthesizing a specific enantiomer of this compound, a precursor containing an additional double bond could be selectively hydrogenated using a chiral transition metal catalyst.

For example, catalytic asymmetric hydrogenation is a well-established method for producing optically active compounds. thalesnano.com Chiral phosphine-phosphoramidite ligands complexed with rhodium have demonstrated high enantioselectivities in the hydrogenation of substrates like (Z)-α-acetamidocinnamic acid methyl ester. thalesnano.com While the direct asymmetric hydrogenation of a precursor to this compound is not explicitly documented in the provided sources, the general principles of this technology are highly relevant. The choice of catalyst, ligand, and reaction conditions (pressure, temperature, solvent) are critical for achieving high enantiomeric excess.

The following table presents data from the asymmetric hydrogenation of a model substrate, illustrating the effectiveness of this approach.

Table 3: Asymmetric Hydrogenation of (Z)-α-acetamidocinnamic acid methyl ester

| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| PTA/Al₂O₃/[Rh(COD)(ligand)] | Toluene | 20 | 25 | >99 | 98.4 (R) |

| PTA/Al₂O₃/[Rh(COD)(ligand)] | Dichloromethane | 20 | 25 | >99 | 97.2 (R) |

Data adapted from an application note on asymmetric hydrogenation using a continuous flow reactor. thalesnano.com

This methodology could be conceptually extended to a suitably functionalized heptadienoate ester, where the selective hydrogenation of one double bond would generate the chiral center in this compound with high enantiopurity.

Reaction Mechanisms and Theoretical Chemistry Investigations

Computational Elucidation of Reaction Pathways

Computational chemistry allows for the detailed exploration of potential energy surfaces, revealing the step-by-step processes through which reactants are converted into products. This approach is invaluable for understanding complex organic transformations.

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for analyzing the mechanisms of cycloaddition reactions. luisrdomingo.com Unlike traditional pericyclic reaction models, MEDT posits that changes in electron density, rather than orbital symmetry, govern reactivity and selectivity. nih.gov Studies on the cycloaddition reactions of conjugated nitroalkenes, such as Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, provide significant insights into these processes. mdpi.comnih.gov

A computational investigation into the reaction between 2-methoxyfuran (B1219529) and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate using MEDT found that the reaction mechanism is fundamentally different from what was previously assumed. mdpi.comnih.gov The study revealed that the reaction does not proceed through a concerted Diels-Alder pathway but rather involves the formation of six possible zwitterionic intermediates. mdpi.com The formation of these intermediates is directed by local nucleophilic and electrophilic interactions. nih.gov

Conceptual DFT (CDFT) reactivity indices are central to MEDT analysis. These descriptors help classify the reaction based on the direction of electron flow. For instance, the reaction between 2-methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate is classified as a Forward Electron Density Flux (FEDF) process, meaning electron density flows from the furan (B31954) (nucleophile) to the nitroalkene (electrophile). mdpi.com This polar mechanism is characterized by a significant global electron density transfer (GEDT) at the transition state. mdpi.com MEDT has been successfully applied to understand the reactivity of various three-atom components (TACs) in [3+2] cycloaddition reactions, categorizing them based on their electronic structure. nih.govmdpi.com

| Reactant | Electronic Chemical Potential (μ) (eV) | Global Electrophilicity (ω) (eV) | Classification |

| 2-Methoxyfuran | -2.69 | 0.39 | Strong Nucleophile |

| Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate | -4.51 | 2.24 | Strong Electrophile |

Table 1. Conceptual DFT Reactivity Indices for the reaction between 2-methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, calculated at the wb97xd/6-311+G(d,p)(PCM) level. mdpi.com These values predict a polar reaction driven by the large difference in electrophilicity.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the feasibility of various reaction mechanisms, including proton shifts and cyclization events. nih.gov These methods can accurately compute the activation energies for different pathways, thereby identifying the most likely mechanistic route.

For unsaturated systems, intramolecular hydrogen shifts (H-shifts) and cyclizations are often competing processes. nih.gov A theoretical and experimental study on the unimolecular reactions of unsaturated alkylperoxy radicals demonstrated that cyclization can be competitive with, or even faster than, H-shift reactions, depending on the structure of the radical. nih.gov High-level quantum calculations were in good agreement with experimental rate coefficients, confirming the predictive power of these computational methods. nih.gov

The accuracy of such predictions depends heavily on the chosen functional and basis set. For instance, in predicting NMR chemical shifts, which are sensitive probes of the electronic environment, various DFT functionals like B3LYP, PBE0, and WP04 have been tested. unifr.chmdpi.com Studies have shown that reliable predictions can be obtained with modest basis sets (e.g., 6-31G**) when combined with a suitable solvent model, such as the Polarizable Continuum Model (PCM). unifr.chmdpi.com This approach is crucial for accurately modeling reaction pathways in solution, where solvent effects can significantly alter energy barriers.

| Computational Method | Basis Set | Application | Key Finding |

| DFT (B3LYP, PBE1PBE) | 6-311++G(2d,2p) | 31P NMR Chemical Shifts | High-level theory is not always necessary for accurate predictions; scaling improves results. rsc.org |

| DFT (WP04, B3LYP) | cc-pVDZ, 6-31G** | 1H NMR Chemical Shifts | Provides the best accuracy/cost ratio, with an average deviation of ~0.12 ppm. unifr.ch |

| MC-TST | aug-cc-pVTZ | H-shift & Cyclization Rates | Theoretical rate coefficients are in good agreement with experimental results for unsaturated radicals. nih.gov |

Table 2. Selected quantum chemical methods and their application in predicting molecular properties and reaction mechanisms.

The principles derived from computational studies on related molecules can be extended to predict the reactivity of analogous unsaturated esters like Methyl-cis-hept-4-enoate. The geometry of the double bond (cis or trans) is known to have a profound impact on the reactivity and stereochemical outcome of subsequent reactions.

The electronic properties of an unsaturated ester are influenced by the ester functionality and the alkyl chain. The ester group is electron-withdrawing, which affects the electron density of the C=C double bond, making it susceptible to nucleophilic attack in conjugate additions or influencing its reactivity in cycloadditions. Theoretical models can quantify these effects by calculating atomic charges and mapping molecular electrostatic potentials.

Furthermore, the conformational flexibility of the ester's alkyl chain can influence reaction pathways. DFT calculations can be used to identify low-energy conformers and assess their relative populations. mdpi.com For reactions involving cyclization, the cis geometry of an analogue like Methyl-cis-hept-4-enoate would pre-organize the molecule in a conformation that could favor certain ring-closing pathways over its trans counterpart, potentially lowering the activation energy for cyclization.

Understanding Stereoselectivity and Regioselectivity in Synthetic Transformations

The synthesis of specific stereoisomers of a molecule like Ethyl (E)-hept-4-enoate requires precise control over stereoselectivity and regioselectivity. Computational studies can rationalize experimentally observed selectivities and guide the design of new synthetic strategies.

The stereochemical configuration of the double bond in an acyclic precursor often dictates the stereochemistry of the product in cyclization reactions. A study on the phenylselenoetherification of (Z)- and (E)-hex-4-en-1-ols, close structural analogues of hept-4-enoic systems, demonstrated that the reaction proceeds with complete control of stereo- and regioselectivity. researchgate.net The (Z)-isomer exclusively yielded the erythro tetrahydrofuran (B95107) product, while the (E)-isomer gave the cis-tetrahydropyran product in large excess when triethylamine (B128534) was used as an additive. researchgate.net This highlights how substrate geometry is translated into product stereochemistry.

Catalysis plays a crucial role in controlling selectivity. Isothiourea-catalyzed conjugate additions to α,β-unsaturated aryl esters show divergent substrate-dependent selectivity. nih.gov Computational modeling of the transition states in these reactions revealed that stereocontrol is driven by factors like 1,5 S···O chalcogen bonding. nih.gov Similarly, copper-catalyzed allylic alkylation provides a method for preparing β-branched γ,δ-unsaturated esters with excellent γ- and E-selectivities. thieme-connect.com Numerous methods have been developed for the stereoselective synthesis of (E)-α,β-unsaturated esters, often achieving >99% E-selectivity through mechanisms like base-catalyzed allylic rearrangement of enol phosphates. nih.govrsc.org

Analysis of Intermediates and Transition States in Mechanistic Cycles

The full understanding of a reaction mechanism requires the characterization of its transient species: intermediates and transition states. Quantum chemical calculations are uniquely capable of locating and analyzing these high-energy, short-lived structures.

In other reaction types, such as the photochemical [2+2] cycloaddition of enones with alkenes, the mechanism involves discrete diradical intermediates. wikipedia.org The reaction is initiated by the photoexcitation of the enone to a triplet state, which then interacts with the alkene to form a triplet diradical. wikipedia.org Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) product. Computational analysis of these radical intermediates and the associated transition states is essential for explaining the stereochemical outcomes of such photocycloadditions. By calculating the energy profiles for different regio- and stereoisomeric pathways, theoretical studies can explain why a particular product is favored, providing a level of mechanistic detail that is often inaccessible through experimental means alone. mdpi.comresearchgate.net

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating individual components from a mixture. For volatile compounds such as Ethyl (E)-hept-4-enoate, gas chromatography is the most suitable method, providing high-resolution separation prior to detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) stands as a principal and powerful tool for the analysis of VOCs. frontiersin.orgtechnologynetworks.com This hyphenated technique combines the exceptional separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry, making it ideal for both qualitative and quantitative analysis. frontiersin.org In the context of volatile metabolite profiling, GC-MS is used to identify and quantify low-level analytes in complex samples. intertek.com

The analysis of this compound by GC-MS would involve injecting a vaporized sample into the GC, where it is separated from other components on a capillary column. The retention time is a key identifier. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for definitive identification.

For fatty acid ethyl esters (FAEEs), mass spectra exhibit characteristic fragmentation. A common fragmentation for ethyl esters is the McLafferty rearrangement, which produces a characteristic ion at a mass-to-charge ratio (m/z) of 88. tdx.cat Other significant fragments typically arise from the cleavage of the bond alpha to the carbonyl group and the loss of the ethoxy group (C₂H₅O•). The fragmentation pattern can also provide clues about the location of the double bond. tdx.catnih.gov

Table 1: Representative GC-MS Data for this compound This table is illustrative and represents expected data based on the principles of mass spectrometry for similar compounds.

| Parameter | Value/Description |

|---|---|

| Retention Time (RT) | Dependent on GC column and conditions |

| Molecular Ion [M]⁺ | m/z 156 |

| Key Fragment Ions (m/z) | 127 ([M-C₂H₅]⁺), 111 ([M-OC₂H₅]⁺), 88 (McLafferty rearrangement), 69, 55 |

Spectroscopic Methods for Structural Confirmation and Isomer Distinction

While chromatography separates compounds, spectroscopy provides detailed information about their molecular structure. For this compound, spectroscopic methods are essential to confirm its constitution and, critically, to distinguish between its (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

For this compound, ¹H NMR would confirm the presence of all proton-containing functional groups through their characteristic chemical shifts, signal integrations (which correspond to the number of protons), and splitting patterns (multiplicity). The ethyl ester group would be identified by a quartet signal for the -OCH₂- protons and a triplet for the -CH₃ protons. The protons on the double bond (H-4 and H-5) are particularly important for confirming the (E) or trans configuration. The coupling constant (J-coupling) between these two protons is diagnostic of the geometry; a large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans double bond.

Hyphenated techniques such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) offer the ability to acquire NMR spectra of compounds as they are separated by HPLC. researchgate.netnih.gov This is particularly useful for analyzing complex mixtures without the need for prior isolation of each component. researchgate.net

Table 2: Predicted ¹H NMR Spectral Data for this compound This table is illustrative. Chemical shifts (δ) are predicted and referenced against Tetramethylsilane (TMS). Coupling constants (J) are typical values.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (ethyl) | 1.25 | triplet | 7.1 |

| -CH₂-CH₃ (propyl) | 0.95 | triplet | 7.5 |

| -CH₂-C=C- | 2.05 | quintet | 7.5 |

| -C(=O)-CH₂- | 2.30 | triplet | 7.4 |

| -CH₂-CH₂-C=O | 2.40 | quartet | 7.4 |

| -O-CH₂- | 4.12 | quartet | 7.1 |

| =CH-CH₂- (H-5) | 5.40-5.55 | multiplet | Jtrans ≈ 15.4 |

Development and Application of Novel Analytical Methods in Organic Compound Analysis

The field of analytical chemistry is continuously evolving, with the development of new methods aimed at increasing sensitivity, selectivity, and speed. The analysis of organic compounds like this compound benefits significantly from these advancements.

A major trend in modern analytical science is the use of hyphenated techniques, which combine a separation method with a spectroscopic detection method online. nih.govactascientific.com The coupling of gas chromatography or liquid chromatography with mass spectrometry (GC-MS, LC-MS) is well-established. technologynetworks.comnih.gov More advanced hyphenations, such as LC-NMR and even LC-NMR-MS, provide an extraordinary amount of structural information from a single analysis, which is invaluable for identifying unknown compounds in complex natural product extracts or metabolomic samples. nih.gov

For the analysis of volatile esters, method development often focuses on optimizing sample preparation to concentrate the analytes and remove interfering matrix components. Techniques like solid-phase microextraction (SPME) coupled with GC-MS allow for the solvent-free extraction and sensitive detection of volatile and semi-volatile compounds. Furthermore, the development of robust and validated quantitative methods is crucial for regulatory purposes and quality control, as seen in the analysis of FAEEs in various matrices. nih.govresearchgate.net The application of Quality by Design (QbD) principles in method development helps to ensure that the analytical procedure is robust and reliable. nih.gov The use of comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly increased peak capacity and resolving power, making it a powerful tool for unraveling extremely complex volatile profiles.

Applications in Organic Synthesis and Chemical Biology

Role of Hept-4-enoate Scaffolds as Synthetic Building Blocks

The unique structural features of the hept-4-enoate framework make it an important starting material for the synthesis of a variety of organic molecules. The ester functionality can be hydrolyzed, reduced, or converted to other functional groups, while the double bond allows for a wide range of addition and transformation reactions.

A significant application of the hept-4-enoate scaffold is demonstrated in the total synthesis of natural products. For instance, a derivative of this scaffold, (S)-3-hydroxy-7-mercaptohept-4-enoic acid, serves as a crucial component in the synthesis of Spiruchostatin A. researchgate.net Spiruchostatin A is a cyclodepsipeptide that exhibits potent histone deacetylase inhibitory activity, making it a target of interest in medicinal chemistry.

The synthesis of this key fragment highlights the strategic importance of the hept-4-enoate core. The synthetic route to (S,E)-3-hydroxy-7-mercaptohept-4-enoic acid has been achieved through methods such as the Julia-Kocienski olefination. researchgate.net This approach underscores the utility of the hept-4-enoate structure in providing a reliable framework for the introduction of stereocenters and additional functional groups necessary for the final complex molecule.

Key Intermediates in Spiruchostatin A Synthesis:

| Intermediate | Synthetic Method |

| (S,E)-2-(trimethylsilyl)ethyl 3-hydroxy-7-(tritylthio)hept-4-enoate | Julia-Kocienski olefination |

| (E)-(S)-3-hydroxy-7-tritylthio-4-heptenoic acid | Flow synthesis |

Hept-4-enoate scaffolds are also valuable in modular and diversity-oriented synthesis (DOS), approaches that aim to rapidly generate libraries of structurally diverse small molecules for biological screening. nih.gov The principle of DOS involves the assembly of simple building blocks in various combinations to explore a wide range of chemical space. nih.gov

The hept-4-enoate structure, with its distinct functional handles, can be incorporated as a building block in DOS workflows. For example, the double bond can participate in powerful carbon-carbon bond-forming reactions like ring-closing metathesis, a key reaction in the construction of diverse cyclic scaffolds. nih.gov By attaching other building blocks to the hept-4-enoate core and then subjecting the resulting intermediate to metathesis or other cyclization reactions, a multitude of new molecular frameworks can be accessed. This modular approach allows for the systematic variation of the final molecular structure, which is a cornerstone of diversity-oriented synthesis. nih.gov

Functionalization Strategies for Derivatization and Scaffold Diversification

The chemical reactivity of the ester and alkene moieties in ethyl (E)-hept-4-enoate provides numerous avenues for its derivatization and the diversification of the hept-4-enoate scaffold. These strategies are fundamental to creating a wide array of analogs for various applications.

Functionalization of the Alkene:

The carbon-carbon double bond is a hub for a variety of chemical transformations:

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce new functional groups with stereochemical control.

Dihydroxylation: Treatment with reagents like osmium tetroxide can lead to the formation of a diol, adding two hydroxyl groups across the double bond.

Hydrogenation: The alkene can be reduced to the corresponding alkane, yielding ethyl heptanoate (B1214049).

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond introduces dihalide functionality.

Hydroboration-Oxidation: This two-step process can be used to install a hydroxyl group at the less substituted carbon of the double bond, leading to regioisomeric alcohols.

Functionalization of the Ester:

The ester group offers another site for modification:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield (E)-hept-4-enoic acid.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to the corresponding primary alcohol, (E)-hept-4-en-1-ol.

Amidation: Reaction with amines can convert the ester into the corresponding amides.

Grignard Reaction: Treatment with Grignard reagents can lead to the formation of tertiary alcohols.

These functionalization strategies, summarized in the table below, enable the transformation of the simple this compound into a diverse range of derivatives, each with potentially unique properties and applications.

Summary of Functionalization Strategies:

| Functional Group | Reaction | Reagents | Product Functional Group |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Hydrogenation | H₂, Pd/C | Alkane |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ester | Amidation | R₂NH | Amide |

Role in Chemical Ecology and Chemosensory Research

Investigation of Ethyl (E)-hept-4-enoate and its Isomers as Semiochemicals

Semiochemicals are chemical substances that carry information between organisms. The investigation into this compound as such a signaling molecule is a burgeoning area of research, particularly concerning its origins as a fungal volatile and its subsequent ecological functions.

Fungal Volatiles as Inter- and Intraspecific Chemical Signals

Fungi produce a diverse array of volatile organic compounds (VOCs) that mediate both interspecific (between different species) and intraspecific (within the same species) interactions. These chemical signals are crucial for processes such as competition, symbiosis, and reproduction. While a wide range of fungal volatiles have been identified, including alcohols, aldehydes, and ketones, the specific role of this compound as a fungal semiochemical is a subject of ongoing investigation. Research into the VOC profiles of various fungal species is essential to determine the prevalence and significance of this particular ester in fungal communication.

Ecological Functions of Volatiles (e.g., Self-inhibition, Insect Attraction)

Fungal volatiles serve a multitude of ecological functions. For instance, some VOCs can act as self-inhibitors, regulating fungal growth and development to avoid overcrowding and resource depletion. A 2024 study on Fusarium solani and Aspergillus fumigatus demonstrated that specific volatiles like hexanal (B45976) and benzaldehyde (B42025) can significantly inhibit colony growth, a phenomenon that can be density-dependent. nih.govnih.govplos.org This self-inhibition is a critical aspect of fungal ecology, ensuring the sustainability of the colony.

Furthermore, fungal volatiles are well-known to attract insects, which can act as vectors for spore dispersal. This interaction is a classic example of a mutualistic relationship mediated by chemical cues. While specific studies directly linking this compound to insect attraction are still emerging, the broader context of fungal VOCs in insect communication is well-established.

Structure-Activity Relationship (SAR) Studies of Hept-4-enoate Derivatives in Biological Interactions

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental for designing new and effective molecules. Structure-activity relationship (SAR) studies on hept-4-enoate derivatives are being conducted to explore their potential as repellents and to understand the chemical features that govern their bioactivity.

Evaluation of Related Esters as Repellents (e.g., Ethyl E-7-phenylhept-4-enoate, Ethyl E-7-(cyclohexyl)hept-4-enoate)

Research has explored the biological activity of derivatives of hept-4-enoic acid. One such study investigated the effects of TMOF (Trypsin Modulating Oostatic Factor) organo-synthetic mimics, including Ethyl (E)-7-phenylhept-4-enoate (referred to as E-7-phenyl-hept-4-enoic acid ethyl ester in the study), on various insect larvae. The findings revealed that this compound caused mortality in the larvae of the diamondback moth (Plutella xylostella) and the yellow fever mosquito (Aedes aegypti). researchgate.net The affected diamondback moth larvae exhibited sluggishness, immobility, and cessation of feeding, with a corresponding decrease in trypsin activity. researchgate.net

While direct evaluation of Ethyl (E)-7-(cyclohexyl)hept-4-enoate as a repellent was not found in the available research, a structurally related compound, (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, has been isolated from the plant Heliotropium indicum and shown to have gastroprotective properties. researchgate.net Although the biological activity is different, the presence of the cyclohexyl moiety in a long-chain ethyl ester highlights the natural occurrence of such chemical structures. Further research is needed to specifically assess the repellent properties of Ethyl (E)-7-(cyclohexyl)hept-4-enoate.

The following table summarizes the findings on the bioactivity of a related hept-4-enoate derivative:

| Compound | Target Organism | Observed Effect |

| Ethyl (E)-7-phenylhept-4-enoate | Aedes aegypti (larvae) | Mortality |

| Plutella xylostella (larvae) | Mortality, sluggishness, immobility, feeding cessation, low trypsin activity |

Mechanistic Studies of Chemosensory Receptor Interactions

The biological effects of semiochemicals are initiated by their interaction with specific chemosensory receptors in the receiving organism. Mechanistic studies aim to elucidate the molecular details of these interactions, providing insights into how volatile compounds are detected and how this detection leads to a behavioral response.

The study of how volatile organic compounds, in general, interact with chemosensory receptors is a complex field. For insects, these interactions primarily occur in the antennae, where olfactory sensory neurons are housed. These neurons express specific receptor proteins that bind to odorant molecules. This binding event triggers a signal transduction cascade that ultimately results in a nerve impulse being sent to the brain, where the odor is perceived.

While specific mechanistic studies on the interaction of this compound with chemosensory receptors are not yet widely available, the general principles of olfaction provide a framework for future research. Techniques such as electroantennography (EAG), single-sensillum recording (SSR), and heterologous expression of olfactory receptors in systems like Xenopus oocytes or human cell lines are powerful tools to identify the specific receptors that detect this compound and to characterize the molecular determinants of this interaction. Understanding these mechanisms at a molecular level is crucial for the development of novel and highly specific insect attractants or repellents based on the hept-4-enoate scaffold.

Future Research Directions and Emerging Paradigms

Development of Highly Stereoselective and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign and highly selective. For Ethyl (E)-hept-4-enoate, a key challenge is the precise control of the (E)-isomer geometry, which is crucial for its chemical and biological properties.

Future research should focus on pioneering new catalytic systems that can achieve high stereoselectivity. While traditional methods may be employed, emerging strategies offer more promising avenues. For instance, the principles of organocatalysis, as demonstrated in the synthesis of other chiral molecules, could be adapted. The use of specific catalysts, such as d-proline (B559540) in stereoselective reactions of related heptenal compounds, provides a conceptual starting point for developing catalysts tailored for the synthesis of this compound. nih.gov

Furthermore, sustainability in synthesis is a major goal. This involves minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. Research into "green" solvents and reaction conditions is essential. The application of principles from sustainable syntheses, such as the valorization of industrial byproducts seen in the production of ethyl oleate (B1233923), could inspire innovative and eco-friendly production pathways for this compound. researchgate.net The use of enzymatic processes, which can lead to increased yields and reduced waste, represents a particularly promising sustainable route. nih.gov

In-depth Exploration of Biosynthetic Enzymes and Genetic Engineering for Production

The biosynthesis of esters is a common phenomenon in nature, often involving a variety of enzymes. A significant future research direction is the identification and characterization of enzymes capable of producing this compound. This would involve screening microorganisms or plants that may naturally produce this or structurally similar esters.

Once identified, the genes encoding these biosynthetic enzymes can be isolated and expressed in microbial hosts like E. coli or yeast. This approach, a cornerstone of metabolic engineering, could enable the large-scale, sustainable production of this compound from simple sugars. The development of engineered bi-enzyme coupled systems, which have been successfully used for the synthesis of other chiral esters, offers a powerful paradigm. nih.gov For example, a system coupling a carbonyl reductase with a cofactor regeneration enzyme has shown high efficiency and scalability, a model that could be adapted for the production of this compound. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides invaluable tools for understanding and predicting molecular properties and reactivity, thereby accelerating experimental research. For this compound, advanced computational modeling can be employed in several key areas.

Predictive models can be used to design and optimize stereoselective catalysts, screen for potential biosynthetic enzymes, and predict the physicochemical properties of the compound under various conditions. The existing calculated properties of ethyl hept-4-enoate provide a foundation for more sophisticated modeling. chemeo.com Future work could involve the use of quantum mechanics (QM) and molecular dynamics (MD) simulations to elucidate reaction mechanisms and predict spectroscopic data. Furthermore, predictive models for collision cross section (CCS) values can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry. uni.lu

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 156.22 | g/mol | chemeo.com |

| ΔfG° | -128.80 | kJ/mol | chemeo.com |

| ΔfH°gas | -356.67 | kJ/mol | chemeo.com |

| ΔvapH° | 44.74 | kJ/mol | chemeo.com |

| Boiling Point (Tboil) | 485.77 | K | chemeo.com |

| Critical Temperature (Tc) | 667.32 | K | chemeo.com |

| Critical Pressure (Pc) | 2540.49 | kPa | chemeo.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Expanding Applications in Sustainable Chemical Technologies

While the primary focus of this article is on future research, the potential applications of this compound in sustainable technologies are a driving force for this research. The structural features of this ester suggest several possibilities.

Its potential as a "green" solvent or a component in biodegradable polymers could be explored. The use of other ethyl esters, like ethyl acetate (B1210297), as environmentally preferred solvents provides a precedent for such applications. nih.gov Furthermore, its role as a platform chemical, a building block for the synthesis of more complex and valuable molecules, should be investigated. The development of sustainable synthetic routes to this compound will be critical for realizing these applications in a commercially viable and environmentally responsible manner.

Comprehensive Chemoecological Investigations and Multi-Omics Integration

Many volatile organic compounds, including esters, play crucial roles in chemical communication between organisms. A fascinating and largely unexplored area of research for this compound is its potential role in chemoecology. A related compound, (E)-1-Ethyl-5-methyl-4-heptenyl acetate, is known to be an aggregation pheromone for an insect species, suggesting that this compound could also have signaling functions. nih.gov

Future research should involve comprehensive chemoecological studies to determine if this compound is produced by any organisms and what its ecological function might be. This would entail the collection and analysis of volatile samples from various plants and insects. The integration of multi-omics approaches, such as genomics, transcriptomics, and metabolomics, will be essential for identifying the biosynthetic pathways and regulatory networks involved in its production. This interdisciplinary approach will not only shed light on the ecological significance of this compound but could also provide further inspiration for its biotechnological production.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods to confirm the structural identity and stereochemical configuration of Ethyl (E)-hept-4-enoate?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks, particularly focusing on the alkene protons (δ 5.3–5.6 ppm for E-configuration coupling constants, J ≈ 12–16 Hz). Infrared (IR) spectroscopy can confirm ester carbonyl stretching (~1740 cm⁻¹). For stereochemical validation, X-ray crystallography is definitive; SHELX programs enable crystal structure refinement by analyzing diffraction data to resolve bond angles and spatial arrangements.

Q. How can researchers optimize reaction conditions for synthesizing this compound with high stereoselectivity?

- Methodological Answer : Employ Wittig or Horner-Wadsworth-Emmons reactions, where the choice of base (e.g., NaH vs. LDA) and solvent polarity influences E/Z ratios. Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography (GC). To enhance E-selectivity, use bulky phosphonate reagents and low-temperature conditions to favor kinetic control . Statistical analysis (e.g., ANOVA) of repeated trials under varied conditions can identify optimal parameters .

Q. What are the common pitfalls in purifying this compound, and how can they be mitigated?

- Methodological Answer : Silica gel chromatography may cause ester hydrolysis; use neutral alumina or lower-polarity solvent systems (e.g., hexane:ethyl acetate). Distillation under reduced pressure minimizes thermal decomposition. Validate purity via high-resolution mass spectrometry (HRMS) and compare melting points (if crystalline) with literature data. Contradictions in reported purity metrics require re-examining solvent traces or isomerization during isolation .

Advanced Research Questions

Q. How does the E-configuration of the hept-4-enoate moiety influence its reactivity in Diels-Alder cycloadditions?

- Methodological Answer : The E-alkene’s geometry imposes steric constraints on transition states. Computational modeling (e.g., DFT calculations) can predict endo/exo selectivity by analyzing frontier molecular orbitals and transition-state energies. Experimental validation involves kinetic studies under controlled diene/dienophile ratios and monitoring reaction progress via in-situ IR or HPLC. Discrepancies between computational and experimental results may arise from solvent effects or non-classical hydrogen bonding .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodological Answer : Conduct calorimetric measurements (e.g., bomb calorimetry) under standardized conditions (oxygen pressure, sample purity ≥99%). Compare results with computational thermochemistry (Gaussian or COSMO-RS models). If discrepancies persist, evaluate systematic errors (e.g., calibration drift) or lattice energy contributions in crystalline samples. Meta-analyses of literature data should account for methodological variations (e.g., solution vs. gas-phase measurements) .

Q. How can hydrogen-bonding interactions in this compound crystals be systematically analyzed to predict supramolecular assembly?

- Methodological Answer : Apply graph-set analysis to categorize hydrogen-bonding motifs (e.g., chains, rings) from X-ray crystallographic data. SHELXL can refine hydrogen atom positions to identify donor-acceptor distances and angles. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions. Disagreements in motif assignments require revisiting symmetry operations or exploring alternative space groups .

Q. What experimental and computational approaches validate the electronic effects of substituents on this compound’s ester carbonyl reactivity?

- Methodological Answer : Synthesize derivatives with electron-withdrawing/donating groups (e.g., nitro, methoxy) at the α-position. Use Hammett plots to correlate substituent σ values with reaction rates (e.g., hydrolysis kinetics). Computational studies (NBO analysis) can quantify charge distribution changes. Contradictions between Hammett correlations and computational data may indicate steric dominance over electronic effects .

Methodological Design & Data Analysis

Q. How should researchers design controlled experiments to isolate variables affecting this compound’s stability under oxidative conditions?

- Methodological Answer : Use a factorial design to test variables (light, temperature, O₂ concentration). Accelerated stability studies with HPLC monitoring can track degradation products. Control groups must exclude antioxidants or stabilizers. Statistical tools (e.g., multiple regression) identify significant factors. Discrepancies in degradation pathways between studies may arise from trace metal catalysts or humidity .

Q. What criteria determine the suitability of this compound as a chiral building block in asymmetric synthesis?

- Methodological Answer : Evaluate enantiomeric excess (EE) via chiral GC or HPLC. Correlate with X-ray diffraction data of diastereomeric intermediates. If EE is lower than predicted, assess racemization risks during workup. Advanced methods include dynamic kinetic resolution studies and transition-state modeling using software like Gaussian .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.